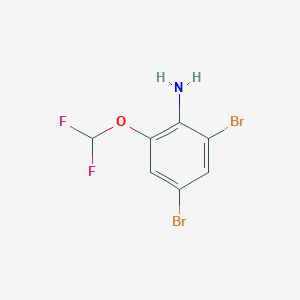
2,4-Dibromo-6-(difluoromethoxy)aniline
Vue d'ensemble
Description
2,4-Dibromo-6-(difluoromethoxy)aniline is a chemical compound with the molecular formula C7H5Br2F2NO and a molecular weight of 316.93 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-6-(difluoromethoxy)aniline consists of a central benzene ring substituted with two bromine atoms, a difluoromethoxy group, and an amine group .Chemical Reactions Analysis
The bromo-substituent in similar compounds allows Pd-catalysed coupling reactions for expanding the size of the molecule .Physical And Chemical Properties Analysis
2,4-Dibromo-6-(difluoromethoxy)aniline is a solid with a melting point of 43-45° C and a predicted boiling point of 276.3° C at 760 mmHg. It has a predicted density of 2.0 g/cm3 and a refractive index of n20D 1.58 .Applications De Recherche Scientifique
Synthesis and Characterization
Improved Synthesis Processes for Agrochemical Intermediates An improved synthesis process of dibromo-difluoromethoxy aniline derivatives has been developed, which are crucial intermediates for agrochemicals. These compounds are prepared from trifluoromethoxy aniline with high yield and purity, demonstrating their importance in the synthesis of agrochemicals and the optimization of production conditions for industrial applications (Ding Zhi-yuan, 2011).
Electrochemical Synthesis and Applications Novel polymers based on dibromoaniline derivatives have been electrochemically synthesized and characterized for their potential use in electronic devices, such as dye-sensitized solar cells. These polymers exhibit high electrical conductivity and the ability to improve energy conversion efficiency, highlighting their significance in the development of advanced materials for energy applications (Leyla Shahhosseini et al., 2016).
Material Science and Engineering
Polymer-Based Sensors Dibromoaniline derivatives have been incorporated into polymers to create sensitive and selective sensors for various applications. These materials demonstrate the ability to detect changes in environmental conditions or the presence of specific chemicals, showcasing their versatility in sensor technology (E. Shoji, M. Freund, 2001).
Development of Fluorescent Polymeric Films New polyurethane cationomers with embedded salicylideneanil structures have been synthesized, exhibiting fluorescent properties. These materials are promising for applications in optical devices and sensors, benefiting from intramolecular proton transfer mechanisms that yield significant fluorescence (E. Buruianǎ et al., 2005).
Advanced Applications
Bioisostere Development Research into difluoromethyl groups, including those in dibromo-difluoromethoxy aniline derivatives, has explored their utility as lipophilic hydrogen bond donors. These studies provide insights into the design of new drugs, where such groups can mimic traditional functional groups while offering enhanced properties like increased lipophilicity or altered hydrogen bonding capabilities, contributing to the development of novel pharmaceuticals and materials (Y. Zafrani et al., 2017).
Propriétés
IUPAC Name |
2,4-dibromo-6-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F2NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNZDWKGKADMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427557 | |
| Record name | 2,4-dibromo-6-(difluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-(difluoromethoxy)aniline | |
CAS RN |
88149-44-4 | |
| Record name | 2,4-dibromo-6-(difluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





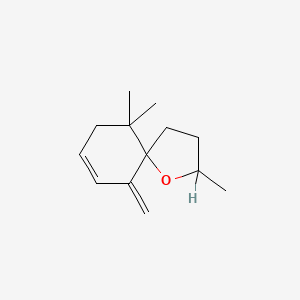
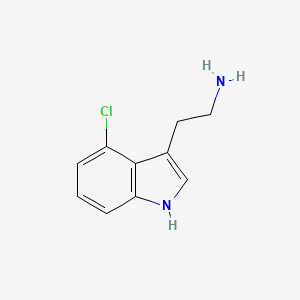
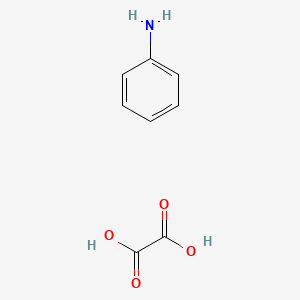
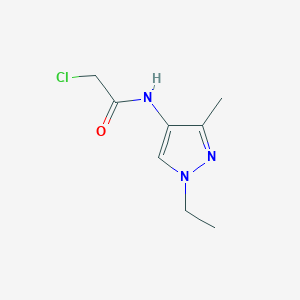
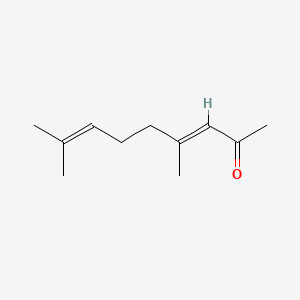
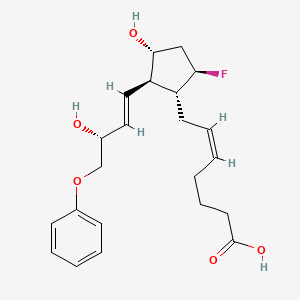
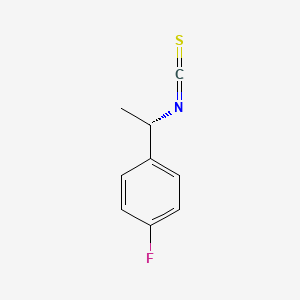

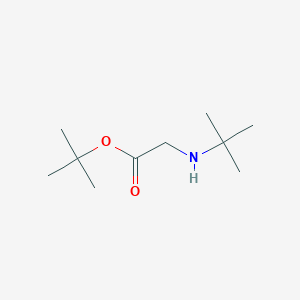
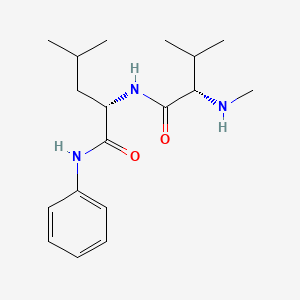
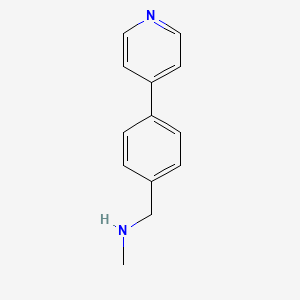
![N-[4-(aminomethyl)benzyl]-N,N-diethylamine](/img/structure/B1609499.png)